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Compound of Interest

Compound Name: 2-bromooctanoyl Chloride

CAS No.: 42768-44-5

Cat. No.: B8699516

Get Quote

The following sections detail the anticipated spectroscopic data for 2-bromooctanoyl chloride.

These predictions are derived from foundational spectroscopic principles and comparative

analysis with the known data of analogous compounds.

Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum is expected to be characterized by distinct signals corresponding to the

protons along the C8 alkyl chain. The most significant feature will be the downfield shift of the

α-proton (H2) due to the powerful deshielding effects of both the adjacent carbonyl group and

the bromine atom.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Bromooctanoyl Chloride
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum will be defined by the highly deshielded carbonyl carbon of the acyl

chloride. The α-carbon, directly attached to the bromine atom, will also exhibit a significant

downfield shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Bromooctanoyl Chloride

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Infrared (IR) Spectroscopy
The IR spectrum provides critical information about the functional groups present. The most

prominent and diagnostic peak for 2-bromooctanoyl chloride will be the intense carbonyl

(C=O) stretching vibration, which appears at a characteristically high frequency for acyl

chlorides.
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Table 3: Predicted Infrared Absorption Frequencies
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Mass Spectrometry (MS)
Mass spectrometry will reveal the molecular weight and fragmentation pattern. A key feature

will be the isotopic pattern of the molecular ion peak due to the presence of bromine (⁷⁹Br and

⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio), resulting in a complex M, M+2, M+4

pattern. The primary fragmentation pathway is expected to be the loss of the chlorine radical.

Table 4: Predicted Mass Spectrometry Data
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Comparative Analysis with Spectroscopic Data of
Analogs
To ground our predictions, we will compare them with the known spectroscopic data of octanoyl

chloride and 2-bromooctanoic acid.

Octanoyl Chloride
Octanoyl chloride provides a baseline for the octanoyl backbone without the α-bromo

substituent.

¹H NMR: The α-protons (H2) in octanoyl chloride appear around 2.89 ppm. Our predicted

shift of 4.5-4.7 ppm for the α-proton in 2-bromooctanoyl chloride represents a significant

downfield shift, directly attributable to the additive deshielding effect of the bromine atom.

¹³C NMR: The carbonyl carbon of octanoyl chloride is reported at approximately 173.9 ppm.

Our prediction of 172-175 ppm is consistent with this, as the α-bromo substituent has a

minor effect on the carbonyl carbon's chemical shift.

IR: The C=O stretch for octanoyl chloride is observed at 1806 cm⁻¹. This strongly supports

our prediction of a high-frequency C=O band in the 1795-1815 cm⁻¹ range.

2-Bromooctanoic Acid
This analog allows us to isolate the effect of the α-bromo substituent in a similar chemical

environment, differing by the carboxylic acid group instead of an acyl chloride.

¹H NMR: The α-proton in 2-bromooctanoic acid is found at approximately 4.2 ppm. The acyl

chloride is more electron-withdrawing than a carboxylic acid, which justifies our slightly

higher prediction of 4.5-4.7 ppm for 2-bromooctanoyl chloride.

¹³C NMR: The α-carbon (C2) in 2-bromooctanoic acid is reported around 43.5 ppm. Our

prediction of 50-55 ppm for the same carbon in the acyl chloride reflects the enhanced

inductive effect of the -COCl group compared to -COOH.

This comparative analysis demonstrates how the electronic effects of the acyl chloride and α-

bromo functional groups combine to produce the predicted spectroscopic signature of 2-
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bromooctanoyl chloride.

Experimental Protocol for Data Acquisition
Acquiring high-quality spectroscopic data for a reactive and moisture-sensitive compound like

2-bromooctanoyl chloride requires careful sample handling and preparation.

Workflow for Spectroscopic Analysis

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Workflow for preparing and analyzing 2-bromooctanoyl chloride.

Step-by-Step Methodology:

Material Handling (Critical): 2-Bromooctanoyl chloride is corrosive and reacts readily with

moisture to form the corresponding carboxylic acid. All handling must be performed under an

inert atmosphere (e.g., a nitrogen or argon-filled glovebox).

Solvent Preparation: For NMR analysis, use an anhydrous deuterated solvent such as

chloroform-d (CDCl₃) from a sealed ampoule or freshly dried over molecular sieves.

NMR Sample Preparation:

In the inert atmosphere, accurately weigh 10-20 mg of 2-bromooctanoyl chloride directly

into a clean, dry vial.
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Add approximately 0.6 mL of anhydrous CDCl₃.

Gently mix to dissolve, then transfer the solution to a clean, dry NMR tube.

Seal the NMR tube securely with a cap to prevent atmospheric contamination.

NMR Data Acquisition:

Acquire a standard ¹H NMR spectrum.

Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment is also

recommended to differentiate between CH/CH₃ and CH₂ signals.

Reference the spectra to the residual solvent peak or internal standard (e.g.,

tetramethylsilane, TMS).

IR Sample Preparation:

In the inert atmosphere, place a single drop of neat 2-bromooctanoyl chloride between

two dry salt plates (e.g., NaCl or KBr).

Press the plates together to form a thin liquid film.

IR Data Acquisition:

Immediately place the salt plates in the spectrometer.

Acquire the spectrum, typically over a range of 400-4000 cm⁻¹.

Ensure a fresh background spectrum of the clean salt plates is acquired for accurate

subtraction.

Mass Spectrometry:

Use a technique with soft ionization, such as Electrospray Ionization (ESI) or Chemical

Ionization (CI), to maximize the observation of the molecular ion.

Dissolve a minute quantity of the sample in a suitable anhydrous solvent (e.g., acetonitrile)

immediately before analysis.
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This rigorous, self-validating protocol ensures the integrity of the sample is maintained, leading

to accurate and reproducible spectroscopic data that truly represents the structure of 2-
bromooctanoyl chloride.

Conclusion
While direct experimental spectra for 2-bromooctanoyl chloride are not readily available in

public databases, a robust and reliable spectroscopic profile can be constructed through a

combination of first principles and comparative analysis with structurally related molecules. The

key predictive markers—a highly downfield-shifted α-proton in ¹H NMR, a carbonyl carbon

signal above 172 ppm in ¹³C NMR, and a strong C=O stretch above 1795 cm⁻¹ in IR—provide

a clear and verifiable signature for this important synthetic intermediate. Adherence to

stringent, anhydrous experimental protocols is critical for obtaining data that accurately reflects

these predicted features, ensuring confidence in material identity and purity for researchers

and drug development professionals.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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